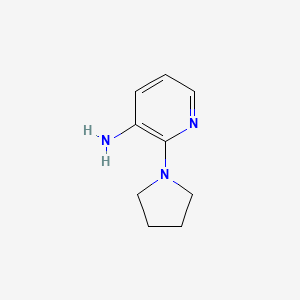

2-(Pyrrolidin-1-yl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloropyridine under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or modulator of various receptors and enzymes. For instance, it has been shown to inhibit phosphodiesterase type 5 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to a range of biological effects, including anti-inflammatory and neuroprotective activities.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

Pyrrolidine-2,5-dione: Features a pyrrolidine ring with two ketone groups.

Pyrrolizine: Contains a fused pyrrolidine and benzene ring system.

Uniqueness

2-(Pyrrolidin-1-yl)pyridin-3-amine is unique due to its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

2-(Pyrrolidin-1-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidine moiety. The structural formula can be represented as follows:

This compound exhibits properties typical of amines and heterocycles, which often contribute to their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies indicate that this compound may modulate neurotransmitter systems and exhibit effects on ion channels, particularly sodium channels .

Anticancer Activity

Recent studies have investigated the anticancer potential of pyridine derivatives, including this compound. For instance, compounds in similar structural classes have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential utility in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1f | MDA-MB-231 (TNBC) | 6.25 | Inhibition of cell viability |

| 1d | MDA-MB-231 (TNBC) | 25 | Induction of apoptosis |

| 1g | MCF-7 (HER2-positive) | >100 | No significant effect |

Table 1: Anticancer activity of related compounds

Neuropharmacological Effects

Studies have also suggested that this compound may influence neurological pathways. It has been hypothesized that the compound could act as a sodium channel activator, which is relevant in the context of epilepsy and other neurological disorders .

Study on Antimalarial Activity

A study focusing on structure-activity relationships highlighted that modifications in the pyridine core can significantly affect antimalarial activity. Although not directly tested on this compound, these findings suggest that similar compounds could exhibit potent antiplasmodial effects .

Antidepressant Potential

Another research avenue explored the antidepressant-like effects of pyridine derivatives in animal models. The results indicated that certain analogs could enhance serotonin levels, which aligns with the pharmacological profile expected from compounds similar to this compound .

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPASXGNZPSLEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.